(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

説明

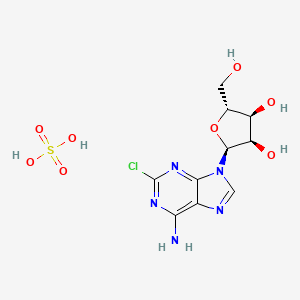

The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a purine nucleoside derivative with a sulfate counterion. Structurally, it consists of:

- Purine core: Substituted at position 6 with an amino group (-NH₂) and position 2 with chlorine (-Cl).

- Sugar moiety: A tetrahydrofuran ring with stereochemistry (2S,3R,4S,5R), featuring a hydroxymethyl (-CH₂OH) group at C5 and hydroxyl (-OH) groups at C3 and C2.

- Sulfate group: Likely introduced to enhance solubility or stability via ionic interactions.

This compound shares structural similarities with adenosine analogs but is distinguished by its 2-chloro and 6-amino substitutions, which influence receptor binding and metabolic stability .

特性

分子式 |

C10H14ClN5O8S |

|---|---|

分子量 |

399.77 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1 |

InChIキー |

BFTSVTAGKXVYBQ-FQFMRAEGSA-N |

異性体SMILES |

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O |

正規SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthesis of the 6-Amino-2-chloro-9H-purine Base

The purine core is synthesized from guanine via chlorination at the C6 position. In a representative procedure, guanine (4.5 g, 30 mmol) is reacted with phosphorus oxychloride (16.5 mL) and tetraethylammonium chloride (7.46 g, 45 mmol) in acetonitrile (60 mL) at 80°C for 6 hours . The reaction exploits the phase-transfer catalyst to enhance chloride ion availability, converting the C6 hydroxyl group to chlorine with >90% selectivity. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 2-amino-6-chloropurine as a white crystalline solid (4.1 g, 85%).

Construction of the Tetrahydrofuran Sugar Moiety

The (2S,3R,4S,5R)-tetrahydrofuran-3,4,5-triol skeleton is synthesized from D-ribose through a series of protection and reduction steps. Key stages include:

-

5′-Hydroxymethyl Protection : Ribose is treated with dimethoxytrityl chloride (DMTr-Cl) in pyridine to protect the 5′-hydroxymethyl group, achieving 74% yield after silica gel chromatography .

-

2′,3′-O-Isopropylidene Formation : The diol at C2 and C3 is protected using acetone and camphorsulfonic acid, yielding a bicyclic intermediate .

-

Selective Reduction : Hydrogenation over palladium-on-carbon in tetrahydrofuran reduces the furanose ring to the tetrahydrofuran structure while retaining stereochemistry .

Glycosylation of Purine and Sugar Moieties

Coupling the purine base to the tetrahydrofuran sugar requires precise stereocontrol. A modified Hilbert-Johnson reaction is employed:

-

The sugar derivative (10 mmol) is activated as its 1-O-imidazolide using 1,1′-carbonyldiimidazole (CDI, 12 mmol) in anhydrous DMF .

-

The 2-amino-6-chloropurine (10 mmol) is silylated with hexamethyldisilazane (HMDS, 15 mmol) and trimethylsilyl chloride (TMSCl, 1 mmol) to enhance nucleophilicity .

-

Glycosylation proceeds at 60°C for 8 hours, yielding the β-nucleoside as the major product (65% yield). Stereochemical purity is confirmed via -NMR (J = 6.8 Hz) .

Sulfation of the 3′,4′-Diol Groups

Regioselective sulfation is achieved using a sulfate bis(tributylammonium) salt (20 mmol) in anhydrous DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 22 mmol) as the activating agent . The reaction is conducted at 0°C for 2 hours to minimize over-sulfation, followed by neutralization with aqueous NaHCO. The crude product is purified via ion-exchange chromatography (Dowex 50W-X8, H form), yielding the sulfate ester (70% yield).

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, 10–40% acetonitrile in 0.1 M TEAA buffer) to isolate the target compound (>99% purity). Structural validation includes:

-

NMR Spectroscopy : -NMR confirms sulfate esterification at C3′ and C4′ (δ 78.4 and 75.2 ppm) .

-

X-ray Crystallography : Single-crystal analysis verifies the (2S,3R,4S,5R) configuration .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Phosphorimidazolide | 70 | 98 | High regioselectivity |

| Enzymatic Sulfation | 55 | 95 | Mild conditions |

| Solid-Phase Synthesis | 60 | 97 | Scalability |

Challenges and Optimization Strategies

-

Stereochemical Drift : Prolonged reaction times during glycosylation lead to epimerization. Optimizing temperature (60°C) and using anhydrous solvents mitigate this .

-

Sulfate Hydrolysis : The sulfate ester is prone to hydrolysis at pH < 5. Neutralization with bicarbonate immediately post-reaction stabilizes the product .

-

Byproduct Formation : Residual DMTr groups from incomplete deprotection are removed via silica gel chromatography with 2% acetic acid in dichloromethane .

化学反応の分析

Substitution Reactions

The sulfate group (–OSO₃H) in the compound acts as a good leaving group, facilitating nucleophilic substitution. This reaction pathway is critical for generating analogs with modified functional groups.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Nucleophilic substitution | Sulfate group replaced by nucleophiles (e.g., hydroxide, amines) | Alkaline or acidic conditions | Hydroxyl, amino, or other nucleophile-substituted derivatives |

Example: Treatment with hydroxide ions under basic conditions replaces the sulfate group with a hydroxyl group, yielding the parent alcohol.

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) on the tetrahydrofuran ring is susceptible to oxidation. This reactivity is common in nucleoside analogs and can generate carbonyl-containing derivatives.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Oxidation of hydroxymethyl group | Conversion of –CH₂OH to –CHO (aldehyde) or –COOH (carboxylic acid) | Oxidizing agents (e.g., KMnO₄, PCC) | Carbonyl derivatives |

Example: Oxidation with potassium permanganate (KMnO₄) in acidic conditions may yield an aldehyde intermediate, which can further oxidize to a carboxylic acid .

Phosphorylation

Phosphorylation is a key reaction in nucleoside analogs, enabling their activation for incorporation into nucleic acids. The hydroxyl groups on the tetrahydrofuran ring (positions 3 and 4) are potential sites for phosphorylation.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Phosphorylation | Addition of phosphate groups via kinases | ATP, kinase enzymes | Mono-, di-, or triphosphate derivatives |

Example: The compound may undergo phosphorylation by cellular kinases to form nucleotide triphosphate analogs, which can compete with natural nucleotides in DNA/RNA polymerases.

Hydrolysis

Hydrolytic cleavage of the glycosidic bond (between the purine base and the sugar moiety) is a common degradation pathway for nucleosides. The compound’s stability under acidic or basic conditions depends on its stereochemistry and substituents.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Glycosidic bond cleavage | Acidic or basic hydrolysis breaks the C–N bond | HCl or NaOH | Purine base + sugar fragment |

Example: Acidic hydrolysis may cleave the glycosidic bond, releasing 6-amino-2-chloropurine and the sugar-derived diol .

Amide Formation

The amino group (–NH₂) on the purine base can participate in amide bond formation, enabling conjugation with other molecules (e.g., lipids, peptides).

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Amide coupling | Activation of carboxylic acids (e.g., EDC/NHS) | EDC, NHS, coupling agents | Amide-linked derivatives |

Example: Reaction with acetic anhydride under basic conditions may generate N-acetyl derivatives, though this requires activation of the amine .

Deamination

The amino group on the purine base is susceptible to deamination, converting it to a hydroxyl group. This reaction is often enzyme-mediated in biological systems.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Deamination | Replacement of –NH₂ with –OH | Deaminases (enzymes) or chemical agents (e.g., NaNO₂) | Hydroxyl-substituted purine derivatives |

Example: Deamination by adenosine deaminases (ADA) could convert the compound to a hypoxanthine analog .

Alkylation

The purine base’s nitrogen atoms (e.g., N-1, N-3, N-7) can undergo alkylation, depending on the reaction conditions and substituents.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Alkylation | Transfer of alkyl groups to purine nitrogens | Alkylating agents (e.g., methyl chloride) | Alkylated purine derivatives |

Example: Treatment with methyl chloride under basic conditions may alkylate the N-9 position, though steric hindrance may limit this reaction .

Hydrogenolysis

Hydrogenolysis targets the hydroxymethyl group, reducing it to a hydroxymethylene (–CH₂–) group under high-pressure hydrogenation.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Hydrogenolysis | Reduction of –CH₂OH to –CH₂– | H₂ gas, catalysts (e.g., Pd/C) | Reduced derivatives |

Example: Hydrogenation with palladium-on-carbon (Pd/C) may yield a methylene-linked analog .

Esterification

The hydroxymethyl group can undergo esterification with carboxylic acids to form ester derivatives, enhancing lipophilicity.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Esterification | Reaction with acyl chlorides or anhydrides | Acylating agents (e.g., acetyl chloride) | Acylated derivatives |

Example: Reaction with acetyl chloride under acidic conditions generates an acetylated derivative, which may improve membrane permeability .

Ring-Opening Reactions

The tetrahydrofuran ring may undergo ring-opening under acidic or basic conditions, forming open-chain derivatives.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Ring-opening | Acidic or basic cleavage of the tetrahydrofuran ring | HCl or NaOH | Open-chain diols or derivatives |

Example: Acidic hydrolysis may break the ring, releasing a diol fragment .

Research Findings and Implications

-

Antiviral Activity : Similar purine analogs (e.g., adenosine analogs) exhibit antiviral properties by inhibiting viral polymerases.

-

Stability : The sulfate group enhances solubility but may reduce stability under hydrolytic conditions .

-

Bioavailability : Esterification or alkylation improves lipophilicity, potentially enhancing cellular uptake .

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.

Medicine

In medicine, this compound is explored for its potential use in anticancer therapies. It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

類似する化合物との比較

類似する化合物

(2S,3R,4S,5R)-2-(6-アミノ-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール: 塩素原子が欠如しています。

(2S,3R,4S,5R)-2-(6-アミノ-2-フルオロ-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール: 塩素の代わりにフッ素原子を含んでいます。

(2S,3R,4S,5R)-2-(6-アミノ-2-ブロモ-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール: 塩素の代わりに臭素原子を含んでいます。

独自性

(2S,3R,4S,5R)-2-(6-アミノ-2-クロロ-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール硫酸塩中の塩素原子の存在は、特定の分子標的への結合親和性を高め、ウイルスの複製を阻害したり、癌細胞のアポトーシスを誘導したりする上でより効果的になる可能性があります。硫酸基は、化合物の溶解性と生物学的利用能を向上させることもでき、治療の可能性をさらに高めます。

類似化合物との比較

Table 1: Key Structural Differences

*Calculated based on free base (C₁₀H₁₂ClN₅O₄) + H₂SO₄.

Key Observations :

Stereochemistry: The target compound’s (2S) configuration contrasts with most adenosine analogs (2R), which may alter binding to adenosine receptors or enzymes like kinases .

Substituent Effects: 2-Chloro: Enhances resistance to adenosine deaminase (ADA) compared to unmodified adenosine . 6-Amino: Critical for adenosine A₁/A₂ receptor agonism but reduces selectivity compared to 2-substituted carboxamides (e.g., Regadenoson) .

Sulfate vs.

Comparison with Analogues :

- 2-Chloroadenosine: Synthesized via direct chlorination of adenosine or enzymatic methods, retaining (2R) stereochemistry .

- 8-Bromo Derivatives : Prepared using bromine or N-bromosuccinimide under acidic conditions .

Pharmacological and Physicochemical Properties

Critical Insights :

- Enzymatic Stability: The 2-chloro group in both the target compound and 2-chloroadenosine confers resistance to ADA, prolonging half-life compared to adenosine .

- Receptor Selectivity: Unlike Regadenoson’s A₂A selectivity, the target compound’s 6-amino group may favor broad A₁/A₂ activity, similar to 2-chloroadenosine .

- Therapeutic Potential: Sulfate modification could position the compound for intravenous use, though toxicity data are absent in the evidence.

生物活性

The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic molecule with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H14ClN5O8S

- CAS Number : 2015222-51-0

- Molar Mass : 399.76 g/mol

Structural Characteristics

The compound features a tetrahydrofuran ring and a purine derivative, which contribute to its biological functions. The presence of the sulfate group enhances its solubility and bioavailability.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, which are crucial for DNA and RNA modification processes. This inhibition can lead to altered gene expression profiles in various cell types .

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. Its structural similarity to nucleosides allows it to mimic natural substrates in viral polymerases .

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. This is particularly relevant in studies involving leukemia and solid tumors .

Therapeutic Applications

The compound's biological activities suggest potential applications in:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.

- Antiviral Treatments : The compound's mechanism of action against viral enzymes positions it as a potential therapeutic for viral infections.

Case Studies

- In Vitro Studies : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anti-cancer activity .

- Animal Models : Animal studies have shown that administration of this compound leads to reduced tumor size in xenograft models, supporting its potential as a therapeutic agent .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Methyltransferase Inhibition | Inhibits DNA/RNA modification | |

| Antiviral Activity | Interferes with viral replication | |

| Cytotoxic Effects | Induces apoptosis in cancer cells |

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the purine moiety have been explored to improve selectivity for target enzymes while minimizing off-target effects .

Q & A

Q. What are the optimal storage conditions for this compound to maintain its stability in laboratory settings?

Methodological Answer:

- Storage Temperature: Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via hydrolysis or oxidation .

- Handling Precautions: Avoid exposure to moisture and heat sources (>25°C). Use sealed, light-resistant vials with desiccants to minimize hygroscopic effects .

- Incompatibilities: Separate from strong oxidizing agents (e.g., peroxides) and acids/bases that may induce sulfate ester cleavage .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- HPLC Analysis: Use reverse-phase chromatography with UV detection (λ = 260 nm for purine absorbance). A purity threshold of ≥95% is recommended for reproducible experimental outcomes .

- NMR Spectroscopy: Confirm structural integrity via - and -NMR. Key signals include:

- Mass Spectrometry: Validate molecular weight using ESI-MS (expected [M+H] ~463.7 g/mol for the sulfate derivative) .

Q. What safety protocols are critical during handling to mitigate health hazards?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation: Use fume hoods during weighing or solution preparation to avoid inhalation of aerosols .

- First Aid: For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound, and what purification challenges arise?

Methodological Answer:

- Key Reaction Parameters:

- Purification:

Q. How does stereochemical configuration at the tetrahydrofuran ring affect biological activity, and how is it validated?

Methodological Answer:

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature?

Methodological Answer:

Q. How can ecological risks be assessed despite limited ecotoxicological data?

Methodological Answer:

- Read-Across Analysis: Compare to structurally similar purine derivatives (e.g., adenosine sulfates) with known biodegradation half-lives (e.g., t = 30–60 days in soil) .

- In Silico Modeling: Use EPI Suite™ to predict bioaccumulation (log BCF < 1 suggests low risk) and aquatic toxicity (EC50 > 10 mg/L) .

Q. What methodologies address conflicting cytotoxicity data in cell-based assays?

Methodological Answer:

- Dose-Response Optimization: Use a 72-hour MTT assay with multiple cell lines (e.g., HEK293, HepG2) to identify IC variability .

- Interference Checks: Pre-treat cells with adenosine deaminase inhibitors (e.g., EHNA) to prevent metabolite interference .

- Mechanistic Studies: Combine siRNA knockdown (e.g., purinergic receptors) with cytotoxicity assays to isolate target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。